molecular formula C18H32O16 B1165366 BC2LC-Nt from Burkholderia cenocepacia

BC2LC-Nt from Burkholderia cenocepacia

Número de catálogo: B1165366
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BC2LC-Nt from Burkholderia cenocepacia, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Characterization

BC2L-C-Nt is part of the superlectin family and exhibits unique binding properties to fucosylated human oligosaccharides. Its ability to mediate adhesion between bacterial cells and human epithelial cells is critical for understanding its role in pathogenicity. The N-terminal domain of BC2L-C has been characterized as a fucose-binding lectin, which plays a significant role in the virulence of Burkholderia cenocepacia by facilitating biofilm formation and immune evasion .

Table 1: Binding Affinities of BC2L-C-Nt

LigandBinding Affinity (µM)
Fucose150
H-type 1 oligosaccharide88
MannoseNot determined

Glycomimetic Antagonists

Recent studies have focused on developing glycomimetic antagonists that inhibit the interaction between BC2L-C-Nt and its target oligosaccharides. These antagonists aim to disrupt the adhesion process, potentially leading to novel therapeutic strategies against infections caused by Burkholderia cenocepacia. The first-generation glycomimetic ligands have shown promise in preliminary assays, suggesting that they may serve as a basis for future drug development .

Phage Therapy

Phage therapy represents another innovative application of BC2L-C-Nt in combating multidrug-resistant infections. Given the increasing resistance of Burkholderia cenocepacia to conventional antibiotics, bacteriophages that target this bacterium could be used in conjunction with BC2L-C-Nt antagonists to enhance treatment efficacy .

Applications in Biotechnology

BC2L-C-Nt's unique properties make it a valuable tool in biotechnological applications:

Diagnostic Tools

The specificity of BC2L-C-Nt for fucosylated ligands can be harnessed for developing diagnostic assays to detect Burkholderia cenocepacia infections. By incorporating BC2L-C-Nt into biosensors, researchers can create sensitive detection methods that could improve early diagnosis and treatment outcomes .

Bioengineering

In bioengineering, BC2L-C-Nt can be utilized to design biomaterials that mimic the interactions between pathogens and host tissues. Such materials could be instrumental in studying bacterial adhesion mechanisms or developing anti-adhesive surfaces .

Agricultural Applications

Burkholderia cenocepacia also exhibits plant-growth-promoting traits, making it relevant in agriculture:

Bio-organic Fertilizers

The incorporation of BC2L-C-Nt into bio-organic fertilizers can enhance their effectiveness by promoting beneficial microbial interactions in the soil. This application capitalizes on the bacterium's ability to solubilize phosphate and enhance nutrient availability for plants .

Table 2: Potential Agricultural Benefits of BC2L-C-Nt

BenefitDescription
Phosphate SolubilizationEnhances nutrient uptake by plants
Biofilm FormationImproves soil structure and microbial diversity
Disease ResistanceMay confer protection against certain pathogens

Análisis De Reacciones Químicas

Carbohydrate Binding Specificity and Thermodynamics

BC2L-C-Nt exhibits high specificity for α-L-fucose in histo-blood group epitopes (e.g., H-type 1 and Globo H). Binding studies reveal:

Key binding parameters

LigandKd (µM)ΔG (kcal/mol)MethodSource
α-Methyl-L-fucoside220-4.8ITC, SPR
H-type 1 trisaccharide89-5.7ITC
Globo H hexasaccharide12-7.2ITC, X-ray
  • Critical interactions :

    • Fucose O2 and O3 form hydrogen bonds with Asp70 and Ser119.

    • Tyr58 participates in π-π stacking with the fucose ring .

    • A conserved water network mediates indirect interactions between fucose and Thr46 .

Structural Basis of Ligand Recognition

Crystal structures (PDB: 2WQ4, 7QJZ) highlight the trimeric assembly of BC2L-C-Nt and its ligand-binding architecture:

Binding site features

FeatureDescriptionRole in Recognition
Fucose-binding pocketFormed by Asp70, Ser119, Tyr58, and Thr46Direct H-bonding/stacking
Adjacent hydrophobic creviceNear Asp70 and Gly71Fragment docking site
Solvent-exposed regionContains ordered water moleculesMediates indirect interactions
  • Water-mediated interactions : Two conserved water molecules bridge fucose O4 and O5 to Ser119 and Thr46 .

  • Trimer interface : Each protomer contributes residues to adjacent binding sites, enabling multivalent binding .

Glycomimetic Antagonists and Inhibition Strategies

First-generation inhibitors targeting BC2L-C-Nt were developed using fragment-based design:

Lead compounds and affinities

CompoundStructureKd (µM)Improvement vs. αMeFucSource
22aβ-C-fucoside + triazole linker268.5×
8cN-Fucoside + benzamide484.6×
  • Design principles :

    • Fragment linking : Aromatic fragments (e.g., benzamide) were connected to fucose via alkynyl or amide linkers to exploit the hydrophobic crevice .

    • Entropic optimization : Displacement of structured water molecules in the binding site enhanced affinity .

  • Crystallographic validation : Compound 22a occupies both the fucose pocket and adjacent crevice, forming a T-shaped π-stack with Tyr58 and displacing two water molecules .

Functional Implications in Pathogenesis

BC2L-C-Nt’s interactions drive proinflammatory responses and bacterial adhesion:

  • IL-8 induction : The TNF-α-like trimeric structure activates epithelial IL-8 secretion independently of carbohydrate binding, exacerbating lung inflammation .

  • Biofilm reinforcement : BC2L-C-Nt cross-links bacterial cells via fucose-dependent interactions with host glycans, stabilizing biofilms .

Q & A

Basic Research Questions

Q. How is the oligomerization state of BC2LC-Nt experimentally determined?

BC2LC-Nt forms a dimer, as confirmed by size-exclusion chromatography and analytical ultracentrifugation. These methods separate proteins based on molecular weight and hydrodynamic properties, distinguishing monomeric (19.26 kDa) and dimeric forms. Cross-linking assays with glutaraldehyde or bis-sulfosuccinimidyl suberate can further stabilize oligomers for visualization via SDS-PAGE .

Q. What methodologies are used to confirm BC2LC-Nt’s sugar specificity?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are primary techniques. SPR measures real-time binding affinity (e.g., Kd for α-methyl fucose at 0.74 μM), while ITC quantifies thermodynamic parameters like enthalpy changes during ligand interactions. Glycan microarray screening using fluorescently labeled BC2LC-Nt can identify broader specificity patterns .

Q. How can researchers validate BC2LC-Nt’s calcium dependency in binding assays?

Perform ligand-binding experiments in calcium-free buffers (e.g., EDTA-treated) and compare results to calcium-replete conditions. A significant reduction in binding affinity under calcium-free conditions confirms dependency. Atomic absorption spectroscopy or fluorescent calcium indicators (e.g., Fluo-4) can monitor ion availability during assays .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in BC2LC-Nt’s role in host-pathogen interactions?

Strain-specific genomic variability in B. cenocepacia (e.g., differences between clinical isolate K56-2 and environmental strains) may explain discrepancies. Comparative transcriptomics of BC2LC-Nt-expressing vs. knockout strains in infection models (e.g., murine macrophages or plant roots) can clarify context-dependent functions. Meta-analyses of virulence factor databases (e.g., PHI-base) may identify conserved pathways .

Q. How can researchers design experiments to study BC2LC-Nt’s dual roles in plant symbiosis and human pathogenesis?

Use non-pathogenic B. cenocepacia strains (e.g., soil isolates) for plant inoculation studies, monitoring growth promotion via nitrogen fixation assays. For pathogenesis, employ clinical strains in macrophage infection models, quantifying intracellular survival via gentamicin protection assays. Cross-referencing genomic data (e.g., presence/absence of BC2LC-Nt homologs) can link structural variations to functional outcomes .

Q. What approaches mitigate false positives/negatives in detecting BC2LC-Nt-producing B. cenocepacia in complex microbiomes?

Develop qPCR primers targeting BC2LC-Nt-associated genomic regions (e.g., TQ36_24715) validated through in silico specificity checks (BLAST against non-target species). Combine with fluorescence in situ hybridization (FISH) using BC2LC-Nt-specific probes. Metagenomic sequencing with strain-level resolution (e.g., MetaPhlAn4) can distinguish closely related Burkholderia species .

Q. How should researchers address antimicrobial resistance interference when studying BC2LC-Nt’s therapeutic potential?

B. cenocepacia’s intrinsic resistance to antibiotics complicates in vitro assays. Use engineered strains with efflux pump deletions (e.g., ΔBCAL1670) or sub-inhibitory antibiotic concentrations to minimize confounding effects. Pair BC2LC-Nt with quorum-sensing inhibitors (e.g., computer-designed compounds targeting CepR) to synergistically reduce virulence .

Q. Methodological Considerations

Q. What controls are essential for BC2LC-Nt functional studies in heterogeneous bacterial populations?

Include:

  • Negative controls : BC2LC-Nt knockout strains or scrambled siRNA in host cells.
  • Isotype controls : Non-target lectins (e.g., ConA) in glycan-binding assays.
  • Environmental controls : Replicate experiments under varying pH/temperature to assess stability. Document all conditions using MIAME or MIAPE standards for reproducibility .

Q. How can computational tools enhance BC2LC-Nt structural and functional analyses?

Molecular docking (e.g., AutoDock Vina) predicts BC2LC-Nt-ligand interactions using its crystal structure (if available). Phylogenetic tools (PhyML, RAxML) compare BC2LC-Nt homologs across Burkholderia species to identify conserved domains. Machine learning models (AlphaFold2) can predict mutant variants’ binding affinities .

Q. Data Interpretation and Contradictions

Q. How to resolve discrepancies in BC2LC-Nt’s reported binding affinities across studies?

Variations may arise from buffer composition (e.g., ionic strength) or protein purity. Standardize protocols using recombinantly expressed BC2LC-Nt with ≥95% purity (verified by SDS-PAGE and mass spectrometry). Report Kd values with standard deviations from triplicate experiments. Cross-validate with orthogonal methods (e.g., SPR vs. ITC) .

Q. What explains conflicting reports on BC2LC-Nt’s pathogenicity in different hosts?

Host immune status and BC2LC-Nt expression levels are critical. For example, immunocompromised murine models show higher susceptibility than healthy ones. Use luciferase-tagged B. cenocepacia strains for real-time quantification of bacterial load and BC2LC-Nt expression via RNA-seq in host tissues .

Propiedades

Fórmula molecular

C18H32O16

Sinónimos

Sugar specificity: Fucose

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.